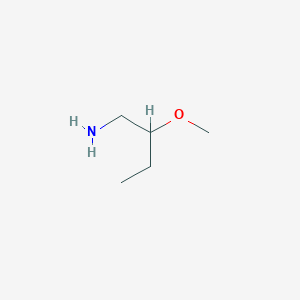

2-Methoxy-butylamine

描述

2-Methoxy-butylamine (CAS: 89282-64-4) is a primary amine characterized by a butyl chain substituted with a methoxy (-OCH₃) group on the second carbon. This compound is commercially available for research and industrial applications, with a listed price of $260.00 per 500 mg (Santa Cruz Biotechnology, Catalog #sc-308221) . While detailed physicochemical properties (e.g., boiling point, solubility) are absent in the provided evidence, its classification as a monoalkylamine suggests reactivity typical of primary amines, such as participation in nucleophilic substitutions or condensations.

属性

IUPAC Name |

2-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(4-6)7-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZDMYKIULCESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589361 | |

| Record name | 2-Methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-64-4 | |

| Record name | 2-Methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxy-butylamine can be synthesized through various methods. One common approach involves the reaction of alkyl halides with alkyl amines . Another method includes the reduction of amine-aldehyde adducts . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ammonia with alcohols over alumina . This method is efficient and scalable, making it suitable for large-scale production.

化学反应分析

Types of Reactions

2-Methoxy-butylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other amine derivatives.

Substitution: Nucleophilic substitution reactions involving alkyl halides can produce various substituted amines.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals are commonly used as oxidizing agents.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are often employed.

Substitution: Alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted amines, depending on the specific reaction conditions and reagents used .

科学研究应用

Applications in Organic Synthesis

-

Catalytic Reactions :

- 2-Methoxy-butylamine has been utilized as a ligand in catalytic reactions, particularly in the cleavage of C(sp3)−C(sp3) bonds. Studies have shown that it can enhance the selectivity and yield of desired products when used with metal salts under specific conditions .

- Case Study : A study demonstrated that using copper salts with this compound resulted in high yields of formamides from various substituted butylamines, showcasing its effectiveness as a catalyst .

- Solvent Properties :

Pharmaceutical Applications

-

Drug Development :

- The compound has been explored for its potential use in synthesizing pharmaceutical intermediates. Its ability to undergo various transformations makes it a useful building block in the development of new drugs.

- Case Study : Research indicates that this compound derivatives can be synthesized to create compounds with potential therapeutic effects, including anti-inflammatory and analgesic properties .

- Biological Activity :

Material Science Applications

- Corrosion Resistance :

| Material Type | Corrosion Rate (mm/year) | Functionalization |

|---|---|---|

| Uncoated Magnesium Alloy | 1.5 | N/A |

| Coated with this compound | 0.3 | Functionalized Coating |

Safety and Environmental Considerations

While this compound has promising applications, safety assessments are essential due to its potential toxicity. Studies indicate low acute toxicity levels; however, proper handling procedures should be adopted to mitigate risks associated with exposure.

作用机制

The mechanism of action of 2-Methoxy-butylamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

3-(2'-Methoxy)-ethoxypropylamine (CAS: 54303-31-0)

- Molecular Formula: C₆H₁₅NO₂ .

- Structure : Features a propylamine backbone with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent, differing from 2-Methoxy-butylamine in chain length (propyl vs. butyl) and ether group complexity.

- Safety Profile : Classified as hazardous, requiring precautions for skin/eye contact and inhalation .

- Applications : Likely used as a building block in surfactants or pharmaceuticals due to its polar ether-amine structure.

2-Methylbutylamine (CAS: 96-15-1)

- Molecular Formula : C₅H₁₃N .

- Structure : A branched primary amine (isopentylamine) lacking oxygen-based substituents.

- Reactivity : Similar to this compound in amine-driven reactions but distinct in hydrophobicity due to the absence of a methoxy group.

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 353779-38-1)

- Structure : Contains aromatic (benzyl and pyridinyl) and methoxy groups, distinguishing it from aliphatic this compound .

- Applications : Likely used in medicinal chemistry for ligand design, given its aromatic amine framework.

Data Table: Comparative Overview of Key Compounds

Research Findings and Practical Considerations

- Safety and Handling : 3-(2'-Methoxy)-ethoxypropylamine’s safety sheet highlights stringent handling protocols, suggesting similar precautions for this compound due to shared amine reactivity .

- Commercial Accessibility : this compound is priced comparably to other specialty amines (e.g., $255–$284 per 500 mg for analogs), indicating moderate synthesis complexity .

生物活性

2-Methoxy-butylamine (CHNO) is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group attached to a butylamine structure, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : CHNO

- Molecular Weight : 101.17 g/mol

- Structure : The compound consists of a butyl chain with a methoxy group at the second carbon position.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting that this compound could serve as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ceftriaxone | 6.3 |

| Escherichia coli | 12.5 | Benzylpenicillin | 18.8 |

Cytotoxic Activity

The cytotoxic effects of this compound have also been studied, particularly against marine organisms such as Artemia salina. The results indicated that the compound possesses significant cytotoxicity, with an LC value indicating toxicity levels that warrant further investigation for potential therapeutic uses.

| Test Organism | LC (µg/mL) |

|---|---|

| Artemia salina | 82.5 |

The mechanism by which this compound exerts its biological effects is not fully understood but may involve metabolic pathways leading to the formation of active metabolites. Studies suggest that its activity could be linked to interference with cellular processes, possibly through inhibition of specific enzymes or interaction with cell membranes.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens, showing promising results in inhibiting bacterial growth similar to established antibiotics like ceftriaxone and benzylpenicillin .

- Cytotoxicity Assessment : A study involving marine crustaceans demonstrated that the compound's cytotoxicity was significant, with values indicating potential applications in cancer research and treatment strategies .

- Pharmacological Potential : The structural characteristics of this compound suggest it could be optimized for drug development. Modifications to enhance its biological activity while minimizing toxicity are areas of ongoing research .

常见问题

Q. Q1. What are the key considerations for synthesizing 2-Methoxy-butylamine with high purity?

Methodological Answer:

- Starting Materials : Use 2-methoxybutanol as a precursor, ensuring anhydrous conditions to avoid hydrolysis of intermediates.

- Reaction Optimization : Employ reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen atmosphere to stabilize reactive intermediates .

- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).

Q. Q2. What protocols are critical for safe handling of this compound in laboratory settings?

Methodological Answer:

Q. Q3. How should researchers characterize the physical properties of this compound?

Methodological Answer:

- Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen flow. Cross-reference with NIST Chemistry WebBook data for validation .

- Density/Solubility : Measure density via pycnometry at 25°C. Determine solubility in polar solvents (e.g., water, ethanol) using gravimetric analysis after 24-hour equilibration .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to verify the absence of positional isomers (e.g., 3-methoxy vs. 2-methoxy derivatives), which may lead to conflicting bioactivity results .

- Bioassay Standardization : Use a positive control (e.g., known serotonin reuptake inhibitors) in all assays to normalize inter-laboratory variability. Report IC50 values with 95% confidence intervals .

Q. Q5. What experimental design strategies mitigate challenges in studying this compound’s metabolic pathways?

Methodological Answer:

- Isotope Labeling : Synthesize deuterated this compound (e.g., d4-ethyl group) to track metabolites via LC-MS/MS. Use a Q-TOF mass spectrometer in positive ion mode for high sensitivity .

- In Vitro Models : Employ human hepatocyte cultures (e.g., HepG2 cells) with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes. Validate findings with microsomal incubation studies .

Q. Q6. How can researchers address discrepancies in spectroscopic data for this compound analogs?

Methodological Answer:

- Vibrational Spectroscopy : Compare experimental IR spectra (ATR-FTIR, 400–4000 cm⁻¹) with computational simulations (DFT/B3LYP/6-31G* basis set) to assign peaks accurately. Note that methoxy C-O stretching typically appears at ~1250 cm⁻¹ .

- NMR Solvent Effects : Record ¹H NMR spectra in DMSO-d6 and CDCl3 to assess hydrogen-bonding interactions that may shift methoxy proton signals by 0.1–0.3 ppm .

Methodological Best Practices

Q. Q7. What interdisciplinary approaches enhance the study of this compound’s neuropharmacological effects?

Methodological Answer:

- Behavioral Assays : Combine electrophysiology (patch-clamp recordings of neuronal cells) with in vivo microdialysis in rodent models to correlate receptor binding (e.g., σ1 receptors) with neurotransmitter release dynamics .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for serotonin transporters (SERT). Validate with radioligand displacement assays using [³H]citalopram .

Q. Q8. How should researchers present analytical data for this compound in publications?

Methodological Answer:

- Figures : Include a clean HPLC chromatogram (λ = 254 nm) with annotated retention times and a simplified synthetic route diagram (2–3 steps max) .

- Tables : Summarize physicochemical properties (e.g., logP, pKa) calculated via ChemAxon software alongside experimental values from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。